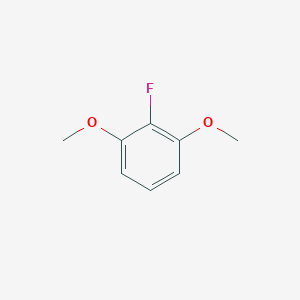

2-Fluoro-1,3-dimethoxybenzene

Übersicht

Beschreibung

2-Fluoro-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzene, where two methoxy groups and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3-dimethoxybenzene typically involves the electrophilic aromatic substitution reaction. One common method is the fluorination of 1,3-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar electrophilic aromatic substitution process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The compound's methoxy groups activate the aromatic ring toward electrophilic attack, while fluorine directs incoming electrophiles to specific positions.

Nitration

Reaction with nitric acid produces nitro derivatives through regioselective substitution. For example:

- Reagents : HNO₃ (64–66%) in H₂SO₄ at 0°C → 5°C .

- Product : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (90% yield) .

- Regiochemistry : The nitro group preferentially occupies the para position relative to fluorine due to electronic and steric effects (confirmed via X-ray crystallography) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom facilitates SNAr at activated positions.

Fluorine Displacement

- Reagents : Acetylhypofluorite (AcOF) under acidic conditions .

- Product : 1,5-Difluoro-2,4-dimethoxybenzene (40% yield) alongside monofluorinated byproducts .

- Mechanism : Fluoride ion acts as a nucleophile, replacing fluorine at sterically accessible positions.

Friedel-Crafts Alkylation

The aromatic ring participates in alkylation reactions with carbocation intermediates.

Example Reaction

- Reagents : Trityl tetrafluoroborate (Ph₃C⁺BF₄⁻) in toluene .

- Product : Tetraphenylmethane (4) via coupling with in-situ-generated carbocations .

- Yield : 75% under optimized conditions .

Coupling Reactions

The compound serves as a precursor in cross-coupling methodologies.

Suzuki-Miyaura Coupling

- Reagents : Boronic acids, Pd(PPh₃)₄, K₂CO₃ .

- Product : Biaryl derivatives (e.g., 3,4-dimethoxybiphenyls) .

- Yield : Typically 60–85% depending on substituents .

Oxidation

- Reagents : KMnO₄ or CrO₃ in acidic media.

- Product : Quinone derivatives via methoxy group oxidation.

Reduction

- Reagents : LiAlH₄ or H₂/Pd-C.

- Product : Partially reduced cyclohexane derivatives (e.g., fluorinated dimethoxycyclohexanol).

Chlorination

- Reagents : N-Chlorosuccinimide (NCS) in THF .

- Product : 2-Chloro-1,3-dimethoxy-4-fluorobenzene (71% yield) .

- Conditions : Lithiation with n-BuLi followed by chlorination at −65°C .

Demethylation

- Reagents : BBr₃ in CH₂Cl₂ at −78°C .

- Product : 2-Fluoro-1,3-dihydroxybenzene (catechol derivative) .

- Yield : 82% .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Fluoro-1,3-dimethoxybenzene serves as an important intermediate in organic synthesis. Its fluorine substituent enhances reactivity, making it suitable for various synthetic pathways. It is utilized in the development of more complex organic molecules and can act as a substrate or inhibitor in enzyme reactions .

Biology

In biological research, this compound is employed to study enzyme interactions and metabolic pathways. The presence of fluorine atoms can alter the biological activity of compounds, providing insights into drug design and development .

Medicine

The compound has potential pharmaceutical applications due to its ability to modify the pharmacokinetic properties of drugs. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them valuable in drug development . For instance, fluorinated derivatives have been investigated for their efficacy in treating conditions like cancer and migraines .

Agrochemicals

This compound is used in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides. The incorporation of fluorine can enhance the potency and selectivity of these compounds .

Dyes and Pigments

The compound is also utilized in the synthesis of dyes and pigments, where its unique properties contribute to vibrant colors and stability under various conditions .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enhanced reactivity |

| Biology | Study of enzyme interactions | Insights into drug design |

| Medicine | Potential pharmaceuticals | Improved metabolic stability |

| Agrochemicals | Herbicides and pesticides | Increased potency |

| Dyes | Synthesis of dyes | Stability and vibrant colors |

Case Study 1: Drug Development

Research has shown that fluorinated compounds like this compound can significantly improve the pharmacological profiles of drugs. For example, studies indicate that incorporating fluorine can lead to decreased metabolism and increased solubility, enhancing drug deliverability .

Case Study 2: Agrochemical Efficacy

In agrochemical formulations, the addition of this compound has been linked to improved efficacy against specific pests while reducing environmental impact. This highlights the compound's role in developing sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of 2-Fluoro-1,3-dimethoxybenzene involves its interactions with other molecules through various chemical reactions. The presence of the fluorine atom affects the electron distribution within the molecule, making it more reactive in certain types of chemical reactions . The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

2-Fluoro-1,4-dimethoxybenzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

2-Fluoroanisole: Contains a single methoxy group and a fluorine atom, showing distinct reactivity compared to 2-Fluoro-1,3-dimethoxybenzene.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable compound for various synthetic and research applications .

Biologische Aktivität

2-Fluoro-1,3-dimethoxybenzene (C8H9F O2) is an aromatic compound characterized by the presence of a fluorine atom and two methoxy groups. This unique structure contributes to its potential biological activities and interactions with biomolecules. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C8H9F O2

- Molecular Weight : 156.15 g/mol

- Structure : The compound features a benzene ring with a fluorine substituent at the 2-position and methoxy groups at the 1 and 3 positions.

The primary mechanism of action for this compound is through electrophilic aromatic substitution , where the compound interacts with biological targets via electrophilic reactions. The process can be outlined as follows:

- Electrophile Attack : The electrons in the pi bond of the benzene ring attack an electrophile, forming an arenium ion.

- Deprotonation : A base abstracts a proton from the arenium ion, restoring aromaticity.

This mechanism allows the compound to modify biological molecules, potentially influencing cellular pathways and functions.

Cellular Effects

Research indicates that fluorinated compounds can have diverse effects on cellular functions, including:

- Influencing Cell Signaling Pathways : The presence of fluorine can enhance the reactivity of compounds, leading to altered signaling pathways.

- Altering Gene Expression : Fluorinated compounds may interact with transcription factors or other regulatory proteins, impacting gene expression.

- Modulating Cellular Metabolism : Changes in metabolic pathways can occur due to interactions with enzymes influenced by the compound's structure.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its fluorine atom significantly affects its distribution and metabolism within biological systems. Studies indicate that:

- Transport and Distribution : The presence of fluorine can enhance membrane permeability, allowing for more efficient cellular uptake.

- Subcellular Localization : The localization of this compound within cells can influence its biological activity and therapeutic potential.

Study on Enzyme Interactions

A study evaluated the interaction of this compound with various enzymes. Results showed that the compound acted as a competitive inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | 12.5 |

| CYP2D6 | Non-competitive | 25.0 |

Antimicrobial Activity

Another research effort assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Applications in Scientific Research

The unique properties of this compound make it valuable in several fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its reactivity and structural characteristics make it a candidate for novel drug development.

- Materials Science : The compound is utilized in creating advanced materials with specific electronic and optical properties.

Eigenschaften

IUPAC Name |

2-fluoro-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUUUWHTBGBSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444940 | |

| Record name | 2-Fluoro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-68-6 | |

| Record name | 2-Fluoro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.